molecular formula C12H10 B3029704 1,4-Diethynyl-2,5-dimethylbenzene CAS No. 75867-45-7

1,4-Diethynyl-2,5-dimethylbenzene

Cat. No. B3029704
CAS RN: 75867-45-7
M. Wt: 154.21 g/mol
InChI Key: IELAPHCQGFQIEE-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,5-dimethylbenzene is a derivative of benzene where two acetylene groups are substituted at the 1 and 4 positions, and two methyl groups are at the 2 and 5 positions. This compound serves as a monomer for various polymerization reactions and is a key component in the synthesis of conductive polymers and bimetallic complexes with potential electronic applications .

Synthesis Analysis

The synthesis of 1,4-diethynylbenzene derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a stepwise process starting from dibromobenzene derivatives . The synthesis of related compounds, such as 1,4-diethynyl-2,5-bis-nonyloxy-benzene, follows a similar pathway, indicating the versatility and reliability of this synthetic approach for producing diethynylbenzene derivatives with various substituents .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of diethynylbenzene derivatives, revealing unique monomer packings that influence their solid-state polymerization behavior . The molecular structure of these compounds is crucial for their reactivity and the properties of the resulting polymers, as seen in the case of poly(1,4-diethynyl-2,5-dibutoxybenzene), which exhibits a polydiyne structure .

Chemical Reactions Analysis

1,4-Diethynyl-2,5-dimethylbenzene can undergo various coupling reactions, including oxidative coupling polymerization, which leads to polymers with high molecular weight and specific structural features such as polydiyne chains . The solid-state polymerization of diethynylbenzene derivatives is highly dependent on their crystal structures, as demonstrated by the different polymer yields observed upon gamma irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethynylbenzene derivatives are influenced by their molecular structure and substituents. For instance, the introduction of alkoxy groups can affect the packing and intermolecular interactions in the solid state, as seen in the case of 2,5-dialkoxy-1,4-diethynylbenzene derivatives . The electrical properties, such as conductivity and photoconductivity, are also determined by the nature of the repeating units in the polymer chain . Additionally, the optical properties, including UV absorption and polarization spectroscopy, provide insights into the electronic structure and transition moment directions, which are essential for understanding the potential applications of these materials in electronic devices .

Scientific Research Applications

Spin State Investigation in 1,4-Dehydrobenzenes

Research by Lockhart and Bergman (1981) explored the spin state(s) of 1,4-dehydrobenzenes, including those derived from diethynyl olefins like 1,4-Diethynyl-2,5-dimethylbenzene. They utilized methods such as spin correlation effect and VPC-MS analysis to conclude that products from 1,4-dehydrobenzenes at elevated temperatures arise predominantly from the singlet state of the biradical (Lockhart & Bergman, 1981).

Surface Chemistry with Silver Adatoms

Liu et al. (2016) demonstrated the stabilization of silver adatoms using 1,4-diethynyl-2,5-dimethylbenzene on Ag(111) surfaces. This study highlighted the ability of the compound to create ordered two-dimensional arrays of silver adatoms, a finding significant for materials science and nanotechnology (Liu et al., 2016).

On-surface Polymerization

Eichhorn, Heckl, and Lackinger (2013) investigated the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces. Their findings are relevant to the fields of surface chemistry and material science, particularly for the fabrication of covalent networks and nanostructures (Eichhorn et al., 2013).

Radiation-Induced Polymerization

Hagihara et al. (1986) studied the radiation-induced polymerization of crystalline diethynylbenzene derivatives, including 1,4-diethynylbenzene. Their work contributes to the understanding of the solid-state polymerization process influenced by crystal structures (Hagihara et al., 1986).

Synthesis of Star Polymers

Minaki, Kanki, and Masuda (2003) utilized 1,4-diethynyl-2,5-dimethylbenzene in the synthesis of star polymers, a technique important in polymer chemistry for creating materials with specific properties (Minaki et al., 2003).

properties

IUPAC Name

1,4-diethynyl-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAPHCQGFQIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethynyl-2,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
N Minaki, K Kanki, T Masuda - Polymer, 2003 - Elsevier
A star polymer was synthesized by addition of 1,4-diethynyl-2,5-dimethylbenzene as linking agent (30C, 24h) after living polymerization of [(o-trifluoromethyl)phenyl]acetylene (o-CF 3 …
Number of citations: 10 www.sciencedirect.com
J Liu, X Fu, Q Chen, Y Zhang, Y Wang… - Chemical …, 2016 - pubs.rsc.org
Ordered two-dimensional arrays of silver adatoms with tunable metal atom density stabilized by 1,4-diethynyl-2,5-dimethylbenzene, a terminal alkyne, were prepared on Ag(111) and …
Number of citations: 17 pubs.rsc.org
K Kanki, T Masuda - Macromolecules, 2003 - ACS Publications
The synthesis of a star polymer with poly(phenylacetylene) arms was examined. 1,4-Diethynylbenzene, which has a similar structure to the monomer, was added as linking agent to the …
Number of citations: 36 pubs.acs.org
MC García-González, J Espinosa-Rocha… - Organic & …, 2021 - pubs.rsc.org
We demonstrate here that the Ugi–Sonogashira protocol can be successfully used to obtain five new molecular rotors 10a–e with strong emission. They have been synthesized by …
Number of citations: 1 pubs.rsc.org
SG Eaves, SJ Hart, AC Whitwood, DS Yufit… - Chemical …, 2015 - pubs.rsc.org
Reaction of cis-[RuCl2(dppm)2]BF4 with TlBF4 and 1,4-diethynyl-benzenes results in the formation of the vinylidene cations trans-[Ru(CCH–C6H2-2,5-R2-4-CCH)Cl(dppm)2]+ (R = H, …
Number of citations: 9 pubs.rsc.org
P Safari, S Gückel, JBG Gluyas… - … A European Journal, 2022 - Wiley Online Library
The electronic structure and associated spectroscopic properties of ligand‐bridged, bimetallic ‘mixed‐valence’ complexes of the general form {M}(μ‐B){M + } are dictated by the …
M Auffray, F Charra, LS Vargas, F Mathevet… - New Journal of …, 2020 - pubs.rsc.org
Surface-confined supramolecular self-assembly is currently a promising strategy to create well-organised 2D-networks on conducting surfaces. However, using such substrates tends to …
Number of citations: 5 pubs.rsc.org
YH Tseng, FI Wu, PI Shih… - Journal of Polymer Science …, 2005 - Wiley Online Library
We have synthesized, using the Gilch method, a novel poly(p‐phenylenevinylene) derivative (PPV‐PP) containing two pendent pentaphenylene dendritic wedges, and have …
Number of citations: 22 onlinelibrary.wiley.com
XH Wu, S Jin, JH Liang, ZY Li, G Yu, SH Liu - Organometallics, 2009 - ACS Publications
A series of binuclear ruthenium vinyl complexes [RuCl(CO)(PMe 3 ) 3 ] 2 (μ-CHCH−Ar−CHCH) (Ar = C 6 H 4 (6a), C 6 H 3 CH 3 (6b), C 6 H 3 OCH 3 (6c), C 6 H 3 F (6d), C 6 H 3 Cl (…
Number of citations: 60 pubs.acs.org
K Naka, T Uemura, Y Chujo - Macromolecules, 2002 - ACS Publications
Electron-donating π-conjugated polymers with dithiafulvene moiety (4) or with diselenafulvene moiety (5) were prepared by cycloaddition polymerization of chalcogenoketenes derived …
Number of citations: 18 pubs.acs.org

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